molecular formula C7H9NO2S B8148031 5,6-Dimethoxypyridine-3-thiol

5,6-Dimethoxypyridine-3-thiol

Cat. No.: B8148031
M. Wt: 171.22 g/mol
InChI Key: PJHWERZQZIUTIL-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridine-3-thiol is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups at the 5th and 6th positions and a thiol group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyridine-3-thiol typically involves the introduction of methoxy groups and a thiol group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with methoxy and thiol reagents under controlled conditions. For instance, starting with 3-chloropyridine, methoxylation can be achieved using sodium methoxide, followed by thiolation using thiourea or sodium hydrosulfide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or thiourea are used for methoxylation and thiolation, respectively.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine compounds.

Scientific Research Applications

5,6-Dimethoxypyridine-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

    2,6-Dimethoxypyridine: Similar in structure but lacks the thiol group.

    5-Methoxypyridine-3-thiol: Contains only one methoxy group.

    6-Methoxypyridine-3-thiol: Contains only one methoxy group at a different position.

Uniqueness: 5,6-Dimethoxypyridine-3-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5,6-dimethoxypyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-9-6-3-5(11)4-8-7(6)10-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHWERZQZIUTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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